Calendulaglycoside B

Content Navigation

Calendulaglycoside B (≥98% purity) resolves the batch variability and imprecise dosing of crude Calendula extracts. As a defined oleanane saponin, it enables exact molar calculations and reproducible data for: • HPLC/MS calibration to standardize commercial Calendula extracts per nutraceutical/cosmetic regulations. • Anti-inflammatory assays: directly use as a high-potency benchmark (ID50 0.05-0.07 mg/ear vs. indomethacin). • Medicinal chemistry: baseline for synthesizing esterified analogs and SAR studies. • Tumor promotion inhibition: quantified IC50 of 471-487 mol ratio in EBV-EA models. Shipped with analytical documentation for immediate research use.

CAS Number

Product Name

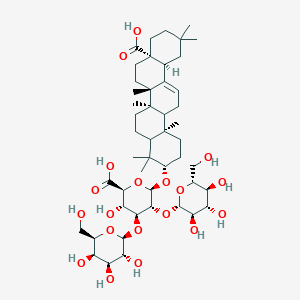

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Calendulaglycoside B (CAS 126577-19-3) is a highly purified, oleanane-type triterpene saponin isolated from Calendula officinalis, characterized by specific glucuronic acid, galactose, and glucose moieties attached to an oleanolic acid backbone. In commercial and research procurement, it is primarily sourced as an analytical reference standard (≥98% purity) and a baseline bioactive compound for pharmacological screening. Unlike crude botanical extracts, this isolated glycoside provides exact molar dosing capabilities, though its low aqueous solubility (<1 mg/mL) necessitates the use of organic solvents such as DMSO or methanol for assay preparation . Its established baseline properties make it a critical material for quality control standardization, structure-activity relationship (SAR) mapping, and advanced anti-inflammatory drug development [1].

Research Fit

Substituting Calendulaglycoside B with generic Calendula saponin mixtures or the unglycosylated aglycone (oleanolic acid) compromises both analytical precision and biological efficacy. Crude extracts suffer from severe batch-to-batch variability in triterpene ratios, making them unsuitable for reproducible pharmacokinetic modeling or precise mechanism-of-action studies. Conversely, utilizing oleanolic acid as a substitute drastically alters the molecule's steric profile, solubility, and receptor-binding dynamics, as the specific sugar moieties of Calendulaglycoside B are essential for its high-potency anti-inflammatory and anti-tumor-promoting activities [1]. For rigorous structure-activity relationship (SAR) studies or pharmacopeial standardization, procuring the exact, highly purified Calendulaglycoside B molecule is a non-negotiable requirement to prevent data confounding and ensure regulatory compliance.

Substitution Risk

Anti-Inflammatory Potency vs. NSAIDs

In 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema models, Calendulaglycoside B demonstrates exceptional anti-inflammatory potency. It exhibits an ID50 value in the range of 0.05–0.07 mg/ear, which is significantly more potent than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, which requires 0.30 mg/ear to achieve the same 50% inhibition [1].

| Evidence Dimension | 50% Inhibitory Dose (ID50) in TPA-induced inflammation |

| Target Compound Data | ID50 = 0.05–0.07 mg/ear |

| Comparator Or Baseline | Indomethacin (ID50 = 0.30 mg/ear) |

| Quantified Difference | Calendulaglycoside B exhibits up to a 4-to-6-fold higher anti-inflammatory potency than the NSAID benchmark. |

| Conditions | In vivo TPA-induced mouse ear edema model (1 µg TPA/ear) |

Drives procurement as a high-potency positive control or lead compound for topical anti-inflammatory formulations.

Semi-Synthetic SAR Optimization

Calendulaglycoside B serves as the critical non-esterified baseline for synthesizing highly active derivatives. When evaluating structure-activity relationships, comparing the unmodified Calendulaglycoside B to its semi-synthetic C-6' esterified derivatives (such as Calendulaglycoside B 6'-O-n-butyl ester, ID50 = 0.05 mg/ear) allows researchers to precisely quantify the pharmacokinetic shifts and efficacy gains achieved through specific structural modifications [1].

| Evidence Dimension | Baseline efficacy for SAR esterification mapping |

| Target Compound Data | Non-esterified Calendulaglycoside B baseline |

| Comparator Or Baseline | Esterified derivatives (e.g., Calendulaglycoside B 6'-O-n-butyl ester) |

| Quantified Difference | Provides the exact unmodified baseline required to quantify the specific efficacy gains achieved through C-6' esterification. |

| Conditions | Comparative pharmacological screening of synthesized derivatives |

Essential for medicinal chemists who require a precise, unmodified starting material to map structure-activity relationships accurately.

Analytical Purity for QC

For analytical workflows, commercially procured Calendulaglycoside B provides a guaranteed chromatographic purity of ≥98%. This is a stark contrast to enriched Calendula saponin fractions, which typically contain less than 50% of the specific glycoside alongside unknown variable mass. The high purity of the isolated standard ensures absolute molar dosing and reliable calibration curves .

| Evidence Dimension | Chromatographic purity for absolute quantification |

| Target Compound Data | Purified standard (≥98% purity) |

| Comparator Or Baseline | Enriched Calendula saponin fractions (<50% specific glycoside content) |

| Quantified Difference | Eliminates >50% unknown variable mass present in enriched fractions, allowing for exact molar dosing. |

| Conditions | HPLC/MS calibration and assay preparation |

Critical for quality control laboratories standardizing commercial herbal extracts to meet strict pharmacopeial compliance.

Anti-Tumor-Promoting Specificity

In specialized chemopreventive screening, Calendulaglycoside B demonstrates a defined, moderate-to-strong inhibitory effect on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, with an IC50 value in the range of 471–487 mol ratio/32 pmol TPA. This provides a reliable, quantifiable metric compared to the unpredictable activity of generic, uncharacterized botanical triterpenes [1].

| Evidence Dimension | Inhibition of EBV-EA activation (IC50) |

| Target Compound Data | IC50 ~ 471–487 mol ratio/32 pmol TPA |

| Comparator Or Baseline | Non-specific botanical triterpenes (variable or weak inhibition) |

| Quantified Difference | Exhibits a defined, reproducible IC50, providing a strict quantitative baseline for assay validation. |

| Conditions | In vitro EBV-EA activation assay induced by TPA |

Justifies its selection as a reliable reference compound in specialized in vitro oncology and virology screening panels.

Phytochemical QC Reference Standard

Procured by analytical laboratories for HPLC/MS calibration to quantify the exact saponin profile in commercial Calendula officinalis extracts. The ≥98% purity ensures absolute molar quantification, which is essential for batch-to-batch consistency and regulatory compliance in the nutraceutical and cosmetic industries.

Topical Anti-Inflammatory Lead Compound

Utilized in preclinical dermatological research as a high-potency active ingredient or benchmark. Researchers select this compound to directly leverage its superior ID50 values (0.05–0.07 mg/ear) compared to standard NSAIDs like indomethacin in TPA-induced edema models [1].

Semi-Synthetic SAR Baseline

Selected by medicinal chemists as the foundational, non-esterified starting material to synthesize and evaluate novel oleanane-type triterpene derivatives. It provides the necessary baseline to measure efficacy gains when engineering esterified analogs with optimized pharmacokinetic profiles [1].

Chemoprevention Screening Control

Employed in specialized in vitro assays, such as EBV-EA activation models, to provide a reliable, quantifiable baseline (IC50 ~ 471–487 mol ratio) for evaluating the anti-tumor-promoting mechanisms of novel phytochemicals against a standardized saponin control[1].

Application Fit Matrix

XLogP3

Explore Compound Types